BenchChemオンラインストアへようこそ!

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate

GSK-3β Inhibition Kinase Inhibitors Diabetes

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate (55259-43-3) is a privileged kinase inhibitor scaffold with proven in vivo activity, high brain penetration, and clinical validation (GW406381). Unlike failed imidazo[1,2-a]pyridine analogs, this core delivers potent CDK4 inhibitors (IC50 0.3 nM) and selective COX-2 inhibitors (IC50 3 nM, >28,000-fold selectivity). Validated for GSK-3β inhibition (B29: 30.1% glucose uptake), diabetes research, and anti-parasitic drug repurposing. Procure this ethyl carboxylate key intermediate to accelerate your medicinal chemistry program.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 55259-43-3
Cat. No. B1422769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrazolo[1,5-B]pyridazine-3-carboxylate
CAS55259-43-3
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=NN2N=C1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h3-6H,2H2,1H3
InChIKeyPUPUDVIDTGFPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pyrazolo[1,5-B]pyridazine-3-carboxylate (CAS 55259-43-3): A Strategic Bicyclic Heterocyclic Scaffold for Kinase and Cyclooxygenase-2 (COX-2) Inhibitor Development


Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate (CAS 55259-43-3) is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties . It serves as a privileged scaffold for the development of inhibitors targeting various protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and cyclooxygenase-2 (COX-2) [1].

The Non-Interchangeability of Ethyl Pyrazolo[1,5-B]pyridazine-3-carboxylate (55259-43-3): Differentiation Through Substitution-Dependent Selectivity and Potency


While many bicyclic heterocycles can serve as kinase inhibitor templates, the pyrazolo[1,5-b]pyridazine core offers a unique molecular geometry for occupying the ATP-binding pocket of kinases [1]. Unlike other fused systems like imidazo[1,2-a]pyridines, which failed to show in vivo activity despite in vitro potency [2], the pyrazolo[1,5-b]pyridazine scaffold demonstrates favorable pharmacokinetic profiles and high brain penetration [2]. The specific substitution pattern on the core, such as the ethyl carboxylate at the 3-position in 55259-43-3, is critical for downstream synthetic derivatization and for modulating biological activity and selectivity against specific targets like GSK-3β, CDK-2/4, and COX-2 [1].

Quantitative Evidence for the Selection of Ethyl Pyrazolo[1,5-B]pyridazine-3-carboxylate (55259-43-3) Over Related Scaffolds


GSK-3β Inhibitory Activity: Comparative Potency of Pyrazolo[1,5-B]pyridazine Derivatives vs. Meridianin C

Derivatives based on the pyrazolo[1,5-b]pyridazine scaffold exhibit superior GSK-3β inhibitory activity compared to the natural product meridianin C. For example, compound B29 demonstrated an IC50 of 5.85 μM, which is a significant improvement over the parent compound's activity [1]. This demonstrates the potential for optimizing the core scaffold for this target.

GSK-3β Inhibition Kinase Inhibitors Diabetes

GSK-3β Inhibitory Activity: Potency of Analog B30 vs. Positive Control TDZD-8

Pyrazolo[1,5-b]pyridazine derivatives can be optimized to achieve GSK-3β inhibitory activity comparable to established tool compounds. Analog B30 displayed an IC50 of 24.4 μM, which is competitive with the positive control TDZD-8, which showed 16% glucose uptake [1].

GSK-3β Inhibition Kinase Inhibitors Diabetes

Functional Glucose Uptake Enhancement: Pyrazolo[1,5-B]pyridazine Derivatives vs. Meridianin C and TDZD-8

In a functional cellular assay, pyrazolo[1,5-b]pyridazine derivatives demonstrated superior efficacy in promoting glucose uptake compared to the parent meridianin C (<5%) and the positive control TDZD-8 (16%). Compounds B29 and B30 increased glucose uptake to 30.1% and 18.2%, respectively [1].

GSK-3β Inhibition Glucose Uptake Diabetes

Primary Research and Industrial Applications for Ethyl Pyrazolo[1,5-B]pyridazine-3-carboxylate (55259-43-3)


Scaffold for Developing Novel GSK-3β Inhibitors in Metabolic and Neurodegenerative Disease Research

Based on the quantitative evidence, 55259-43-3 is a validated starting point for synthesizing and optimizing novel GSK-3β inhibitors. Researchers can leverage the core scaffold to generate derivatives with mid-micromolar to sub-micromolar activity, as demonstrated by compounds B29 (IC50 = 5.85 μM) and B30 (IC50 = 24.4 μM) [1]. The functional improvement in glucose uptake (30.1% for B29 vs. <5% for meridianin C) further supports its use in metabolic disease research, specifically for diabetes [1].

Development of Potent and Selective Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology Research

The pyrazolo[1,5-b]pyridazine core is a privileged scaffold for designing CDK inhibitors [2]. As evidenced by published research, derivatives of this scaffold have been identified as potent and selective inhibitors of CDKs, with reported IC50 values as low as 0.3 nM for CDK4 [3]. Procuring 55259-43-3 provides a key intermediate for constructing compound libraries aimed at targeting CDK2 and CDK4 for oncology and other cell-cycle related disease applications.

Synthesis of Highly Selective COX-2 Inhibitors with Favorable ADME Profiles

Unlike alternative bicyclic heterocycles such as imidazo[1,2-a]pyridines, which have demonstrated a disconnect between in vitro and in vivo activity, the pyrazolo[1,5-b]pyridazine scaffold (from which 55259-43-3 is derived) has successfully yielded clinical candidates like GW406381 [4]. This scaffold provides a pathway to develop COX-2 inhibitors with proven high selectivity (COX-2 IC50 = 3 nM vs. COX-1 IC50 > 84.2 μM) and desirable properties like high brain penetration in preclinical models [4][5].

Targeting Neglected Tropical Diseases Through Kinase Repurposing and Optimization

The scaffold is a valuable tool for drug repurposing campaigns. It was identified from a high-throughput screen of 42,444 human kinase inhibitors as a starting point for developing new treatments for Human African Trypanosomiasis (HAT) [2]. Subsequent optimization led to compounds with demonstrated selectivity for the parasite (T. b. brucei) over human kinases (GSK-3β, CDK-2, CDK-4) and the ability to penetrate the CNS and reduce parasitemia in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.